(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Hammett analysis electronic effects SAR

This azepane-pyrazole building block uniquely combines a seven-membered azepane ring—offering greater conformational flexibility than piperidine/piperazine scaffolds—with a 3,5-dimethylpyrazole moiety. The 4-methoxyphenyl substituent serves as a synthetic handle for O-demethylation and subsequent diversification (alkylation, acylation, sulfonylation). When procured alongside its 4-chlorophenyl matched molecular pair (CAS 1786203-29-9), the Δσₚ = 0.50 electronic divergence enables definitive SAR attribution. Drug-like profile (RO5=0, TPSA=38.67 Ų, logP=3.86) suits CNS-targeted screening. For in vitro research only.

Molecular Formula C19H25N3O2
Molecular Weight 327.428
CAS No. 1786253-83-5
Cat. No. B2390532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
CAS1786253-83-5
Molecular FormulaC19H25N3O2
Molecular Weight327.428
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21)
InChIKeyHBRXVVVAGPHGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1786253-83-5): Structural Identity and Compound-Class Context for Procurement


(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1786253-83-5) is a synthetic small molecule (C₁₉H₂₅N₃O₂, MW 327.43 g/mol) that combines a 3,5-dimethyl-1H-pyrazole-4-carbonyl moiety with a 3-(4-methoxyphenyl)azepane scaffold via a methanone linker . The compound belongs to the azepane-containing pyrazole conjugate class, a chemotype recognized in medicinal chemistry for leveraging the conformational flexibility of the seven-membered azepane ring alongside the hydrogen-bonding and π-stacking capacity of the dimethylpyrazole heterocycle . It is commercially supplied as a research-grade building block by multiple vendors, with Life Chemicals offering it under catalog number F6464-0651 at ≥90% purity [1]. The compound is intended exclusively for non-human research use, including in vitro screening, structure–activity relationship (SAR) studies, and synthetic elaboration [1].

Why (3,5-Dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone Cannot Be Replaced by a Close Analog Without Risk of Phenotypic Divergence


Among the most structurally proximal analogs of this compound, the 4-chlorophenyl variant ([3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone, CAS 1786203-29-9) differs by only a single atom substitution (Cl vs. OCH₃) at the para position of the pendant phenyl ring [1]. Despite this apparent similarity, the methoxy and chloro substituents impose fundamentally distinct electronic and steric profiles: the methoxy group is a strong resonance electron-donor (Hammett σₚ = −0.27) that can act as a hydrogen-bond acceptor, whereas the chloro group is a moderate inductive electron-withdrawer (σₚ = +0.23) with negligible H-bond acceptor capacity [2]. These differences propagate into altered molecular electrostatic potential surfaces, logP, and target-binding complementarity—meaning that even closely matched in-class compounds cannot be assumed interchangeable without explicit confirmatory data [2]. The quantitative evidence below details exactly where these physicochemical and predicted pharmacological divergences manifest.

Quantitative Differentiation Evidence for (3,5-Dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone vs. Closest Analogs


Electronic Substituent Divergence: Methoxy (σₚ = −0.27) vs. Chloro (σₚ = +0.23) at the Phenyl Para-Position

The target compound bears a 4-methoxyphenyl group (Hammett σₚ = −0.27; resonance electron-donating), whereas the closest commercially available analog (CAS 1786203-29-9) carries a 4-chlorophenyl group (σₚ = +0.23; inductive electron-withdrawing). The net difference in σₚ of 0.50 units represents a substantial electronic perturbation that is well-established to modulate ligand–target binding affinity, metabolic stability, and physicochemical properties in medicinal chemistry campaigns [1]. The methoxy oxygen also contributes one additional hydrogen-bond acceptor site (total HBA = 3, vs. 2 for the chloro analog), which can alter target recognition and solubility profiles .

Hammett analysis electronic effects SAR substituent constants

Lipophilicity Modulation: Predicted logP Difference Between Methoxy and Chloro Analogs

The computed logP of the target compound is 3.86 (mcule property calculator), which falls within the optimal range for oral bioavailability (Lipinski Rule of Five: logP ≤ 5) and CNS permeability (typically logP 2–5) . The 4-chlorophenyl analog (CAS 1786203-29-9) is predicted to have a higher logP (estimated ~4.1–4.3 based on the π-value increment of +0.71 for Cl vs. −0.02 for OCH₃) [1]. A logP shift of approximately +0.3–0.4 units in the chloro analog corresponds to a roughly 2- to 2.5-fold increase in the octanol–water partition coefficient, which may significantly impact aqueous solubility, plasma protein binding, and non-specific membrane partitioning [1].

lipophilicity logP drug-likeness ADME physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation from the Direct Chloro Analog

The target compound has a molecular weight of 327.43 g/mol (C₁₉H₂₅N₃O₂) with 24 heavy atoms, whereas the 4-chlorophenyl analog (CAS 1786203-29-9) has a molecular weight of 331.84 g/mol (C₁₈H₂₂ClN₃O) with 23 heavy atoms [1]. The 4.41 g/mol lower MW and one additional non-halogen heavy atom in the target compound contribute to a slightly more favorable lead-likeness profile, as MW < 350 is a commonly applied threshold for fragment and lead optimization programs [1]. Additionally, the absence of chlorine eliminates potential liabilities associated with halogenated aromatics, including photochemical instability and reactive metabolite formation via CYP450-mediated dehalogenation [2].

molecular weight heavy atom count lead-likeness fragment-based screening

Biologically Relevant Conformational Scaffold: Azepane Ring Flexibility vs. Six-Membered Piperidine Analogs

The target compound incorporates a seven-membered azepane ring, a scaffold recognized for its conformational plasticity and ability to access bioactive geometries not available to the more common six-membered piperidine ring . Azepane-containing drugs—including tolazamide (oral hypoglycemic), azelastine (H₁ antagonist), and the natural product (−)-balanol (PKC inhibitor)—demonstrate that this ring system can confer unique binding orientations and target selectivity profiles relative to smaller-ring congeners [1]. In the context of pyrazole-azepane conjugates, the flexible azepane ring introduces an additional rotatable bond compared to a piperidine scaffold, enabling the pendant 4-methoxyphenyl group to sample a broader conformational space that may be critical for engaging shallow or cryptic binding pockets .

azepane conformational flexibility scaffold diversity bioisosterism ring-size effects

Predicted Rule-of-Five Compliance and Drug-Likeness Profile for Procurement Prioritization

The target compound meets all four Lipinski Rule of Five (RO5) criteria: MW = 327.4 (<500), logP = 3.86 (<5), H-bond donors = 0 (<5), H-bond acceptors = 3 (<10), resulting in zero RO5 violations . In comparison, many pyrazole-azepane conjugates with bulkier substituents or additional halogen atoms accumulate RO5 violations that flag them as less desirable for oral drug discovery programs. The compound also exhibits a topological polar surface area (TPSA) of 38.67 Ų, which is below the 60 Ų threshold commonly associated with favorable oral absorption and the 90 Ų ceiling for blood–brain barrier penetration . These computed properties position the target compound as a rule-of-five-compliant screening candidate, a key differentiator when curating compound collections for phenotypic or target-based high-throughput screening [1].

Lipinski Rule of Five drug-likeness physicochemical profiling screening library design

Vendor Purity and Supply-Chain Traceability: Quantified Available Specifications

The target compound is available from Life Chemicals (catalog F6464-0651) at ≥90% purity in multiple pack sizes (2 μmol, 5 mg, 15 mg, 20 μmol, 30 mg), with documented pricing tiers ranging from $85.50 (2 μmol) to $133.50 (15 mg) as of 2023 [1]. The 4-chlorophenyl analog is offered by the same vendor at identical purity (≥90%) and comparable pricing, ensuring that any selectivity or potency differences observed in head-to-head screening are attributable to the chemical substitution rather than batch quality artifacts [1]. Manchester Organics also lists the target compound for on-demand synthesis, providing an alternative supply route . The availability of the compound through multiple independent vendors with documented lot-specific purity data supports reproducible procurement for multi-site studies .

purity specification vendor comparison procurement quality supply chain

Optimal Procurement and Application Scenarios for (3,5-Dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone


Head-to-Head SAR Comparator Studies Against the 4-Chlorophenyl Analog

The single-atom substitution (OCH₃ vs. Cl) between the target compound and CAS 1786203-29-9 creates an ideal matched molecular pair for electronic substituent SAR analysis. Because both compounds share the identical azepane–pyrazole–methanone core and differ only at the para-phenyl position, any differential activity (ΔIC₅₀, ΔKd, ΔEₘₐₓ) measured in parallel biochemical or cellular assays can be directly attributed to the electronic and H-bonding divergence quantified by Δσₚ = 0.50 and ΔHBA = +1 [1]. Both compounds are available from Life Chemicals at ≥90% purity in matched pack sizes, enabling simultaneous procurement for controlled comparative experiments [2].

Scaffold-Hopping and Azepane Diversity Library Enrichment

Screening collections heavily weighted toward piperidine and piperazine scaffolds can benefit from the addition of azepane-containing compounds to explore ring-size-dependent conformational effects on target engagement . The target compound, with its seven-membered azepane ring, provides approximately one additional pseudorotational degree of conformational freedom compared to six-membered ring analogs, enabling sampling of binding conformations inaccessible to piperidine-based chemotypes . Its favorable drug-likeness profile (RO5 violations = 0; TPSA = 38.67 Ų) makes it a suitable candidate for inclusion in fragment-based and lead-like screening decks without introducing ADME-liability flags .

Synthetic Elaboration at the Methoxy Group for Late-Stage Functionalization

The 4-methoxy substituent serves as a synthetic handle for O-demethylation (e.g., BBr₃, AlCl₃/EtSH) to generate the phenolic derivative, which can then be further functionalized via alkylation, acylation, sulfonylation, or Mitsunobu chemistry to rapidly generate focused libraries with varied H-bond donor/acceptor profiles at the para position . This contrasts with the 4-chlorophenyl analog, where the C–Cl bond requires palladium-catalyzed cross-coupling conditions for further diversification, imposing more stringent synthetic requirements and potentially narrower substrate scope in library production [1].

Computational Target Prediction and Multi-Target Profiling Studies

The computed physicochemical properties (logP = 3.86, TPSA = 38.67 Ų, MW = 327.4) place the target compound within favorable drug-like chemical space for CNS and systemic targets . Combined with the electronic profile of the 3,5-dimethylpyrazole-4-carbonyl moiety—a privileged fragment found in known kinase inhibitors and enzyme active-site ligands—the compound is well-suited as a starting point for computational inverse docking and proteome-wide target prediction workflows aimed at identifying novel target–ligand pairs . Its halogen-free composition additionally simplifies downstream toxicity prediction, as it avoids the reactive metabolite alerts commonly triggered by chloroaromatic motifs [3].

Quote Request

Request a Quote for (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.